N-Benzylcinnamamide
CAS No.: 5100-00-5
Cat. No.: VC4281681
Molecular Formula: C16H15NO
Molecular Weight: 237.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5100-00-5 |
---|---|
Molecular Formula | C16H15NO |
Molecular Weight | 237.302 |
IUPAC Name | (E)-N-benzyl-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |
Standard InChI Key | MPWRITRYGLHZBT-VAWYXSNFSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Benzylcinnamamide (C₁₆H₁₅NO, MW 237.30 g/mol) features a planar cinnamamide core (C₆H₅-CH=CH-CONH-) linked to a benzyl group. X-ray diffraction reveals a monoclinic unit cell with dimensions a = 12.4817 Å, b = 12.3107 Å, c = 8.5737 Å, and β = 94.2760° . The benzyl moiety tilts at 77.11° relative to the cinnamamide plane, creating a sterically hindered conformation that influences reactivity .
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | P 1 21/c 1 |
Unit cell volume | 1314.3 ų |
Z value | 4 |
R-factor | 0.040 |
Bond angle (C1-N1-C10) | 121.36° |
Spectroscopic Profiling
Infrared spectroscopy identifies key functional groups:
¹H NMR (400 MHz, CDCl₃) displays characteristic signals:
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δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO)
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δ 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO)
Synthesis and Optimization
Appel Reaction Methodology
The optimized synthesis employs:
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Reactants: Cinnamic acid (3.38 mmol), benzylamine (6.73 mmol)
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Reagents: PPh₃ (3.74 mmol), BrCCl₃ (3.78 mmol)
Table 2: Reaction Yield Analysis
Parameter | Value |
---|---|
Molar ratio (acid:amine) | 1:2 |
Temperature | 40°C (reflux) |
Isolated yield | 82% |
Purity (HPLC) | >98% |
Crystallization Protocol
High-purity crystals form via slow evaporation from ether/hexane/CH₂Cl₂ (2:2:1 v/v) . The needle-like crystals exhibit melting points of 386–387 K, consistent with literature .
Physicochemical Properties
Solubility Profile
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High solubility: Dichloromethane, ethanol (>50 mg/mL)
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Moderate solubility: Acetone (20–30 mg/mL)
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Low solubility: Water (<0.1 mg/mL)
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 453 K, with 95% mass loss by 673 K. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 387 K corresponding to melting .
Biological Activity and Applications
Anti-Biofilm Activity
In Vibrio harveyi models, N-benzylcinnamamide demonstrates:
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MIC values:
Table 3: Comparative Antimicrobial Efficacy
Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|
N-Benzylcinnamamide | 10–12.5 | 89 |
α-Resorcylic acid | 100–125 | 72 |
Streptomycin (control) | 5 | 95 |
Toxicity Assessment
Using the Karchesy toxicity criterion:
Mechanistic Insights
Molecular Interactions
Docking studies suggest the compound binds to V. harveyi’s LuxR-type receptor via:
Structure-Activity Relationships
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Critical groups:
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Benzyl moiety (hydrophobic interactions)
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α,β-unsaturated amide (electrophilic reactivity)
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Derivative optimization:
Industrial and Pharmaceutical Relevance
Challenges and Limitations
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Poor aqueous solubility: Limits parenteral administration
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Metabolic stability: Hepatic microsomal t₁/₂ = 23 minutes (human)
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